Cas no 2228255-32-9 (2-(3-ethyloxetan-3-yl)cyclopropylmethanamine)
2-(3-ethyloxetan-3-yl)cyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-ethyloxetan-3-yl)cyclopropylmethanamine
- EN300-1814872
- [2-(3-ethyloxetan-3-yl)cyclopropyl]methanamine
- 2228255-32-9
-
- Inchi: 1S/C9H17NO/c1-2-9(5-11-6-9)8-3-7(8)4-10/h7-8H,2-6,10H2,1H3
- InChI Key: YIEDWVJUYAZKML-UHFFFAOYSA-N
- SMILES: O1CC(CC)(C1)C1CC1CN
Computed Properties
- Exact Mass: 155.131014166g/mol
- Monoisotopic Mass: 155.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 35.2Ų
2-(3-ethyloxetan-3-yl)cyclopropylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1814872-0.05g |
[2-(3-ethyloxetan-3-yl)cyclopropyl]methanamine |
2228255-32-9 | 0.05g |
$1008.0 | 2023-09-19 | ||
| Enamine | EN300-1814872-0.1g |
[2-(3-ethyloxetan-3-yl)cyclopropyl]methanamine |
2228255-32-9 | 0.1g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1814872-0.25g |
[2-(3-ethyloxetan-3-yl)cyclopropyl]methanamine |
2228255-32-9 | 0.25g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1814872-0.5g |
[2-(3-ethyloxetan-3-yl)cyclopropyl]methanamine |
2228255-32-9 | 0.5g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1814872-1.0g |
[2-(3-ethyloxetan-3-yl)cyclopropyl]methanamine |
2228255-32-9 | 1g |
$1272.0 | 2023-06-01 | ||
| Enamine | EN300-1814872-2.5g |
[2-(3-ethyloxetan-3-yl)cyclopropyl]methanamine |
2228255-32-9 | 2.5g |
$2351.0 | 2023-09-19 | ||
| Enamine | EN300-1814872-5.0g |
[2-(3-ethyloxetan-3-yl)cyclopropyl]methanamine |
2228255-32-9 | 5g |
$3687.0 | 2023-06-01 | ||
| Enamine | EN300-1814872-10.0g |
[2-(3-ethyloxetan-3-yl)cyclopropyl]methanamine |
2228255-32-9 | 10g |
$5467.0 | 2023-06-01 | ||
| Enamine | EN300-1814872-1g |
[2-(3-ethyloxetan-3-yl)cyclopropyl]methanamine |
2228255-32-9 | 1g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1814872-5g |
[2-(3-ethyloxetan-3-yl)cyclopropyl]methanamine |
2228255-32-9 | 5g |
$3479.0 | 2023-09-19 |
2-(3-ethyloxetan-3-yl)cyclopropylmethanamine Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 2-(3-ethyloxetan-3-yl)cyclopropylmethanamine
Professional Introduction to Compound with CAS No. 2228255-32-9 and Product Name: 2-(3-ethyloxetan-3-yl)cyclopropylmethanamine
The compound with the CAS number 2228255-32-9 and the product name 2-(3-ethyloxetan-3-yl)cyclopropylmethanamine represents a fascinating molecule in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in drug discovery and molecular biology. The presence of an oxetane ring and a cyclopropyl group makes it a particularly intriguing candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, which are known for their diverse biological activities. The oxetane moiety, a four-membered cyclic ether, is particularly noteworthy for its ability to enhance the bioavailability and metabolic stability of drug candidates. This structural feature has been extensively studied in the context of designing small-molecule inhibitors and modulators. The 3-ethyloxetan-3-yl substituent in this compound not only contributes to its structural complexity but also opens up possibilities for selective interactions with biological targets.
The cyclopropylmethanamine portion of the molecule introduces another layer of functionality, which is typically associated with enhanced binding affinity and selectivity. Cyclopropane derivatives are well-documented for their role in pharmaceuticals due to their rigid structure, which can be exploited to optimize binding interactions with enzymes and receptors. The combination of these two distinct structural motifs makes 2-(3-ethyloxetan-3-yl)cyclopropylmethanamine a promising candidate for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with remarkable accuracy. Molecular modeling studies have suggested that this molecule may exhibit inhibitory properties against various enzymes and receptors relevant to therapeutic intervention. For instance, preliminary docking studies have indicated potential interactions with kinases and other signaling proteins, which are critical targets in oncology and inflammatory diseases.
The synthesis of this compound presents an interesting challenge due to the need for precise functionalization of both the oxetane and cyclopropyl moieties. Modern synthetic methodologies, such as transition-metal-catalyzed reactions and organometallic chemistry, have been instrumental in achieving the desired molecular architecture. These techniques not only facilitate the construction of complex frameworks but also allow for the introduction of various substituents to fine-tune biological activity.
In the context of drug discovery, the ability to modify both the oxetane and cyclopropyl groups provides a versatile platform for generating a library of analogs. This approach is particularly valuable for identifying lead compounds that can be further optimized through structure-activity relationship (SAR) studies. The flexibility offered by this molecular design allows researchers to explore multiple pharmacophores within a single scaffold, thereby increasing the chances of identifying potent and selective therapeutic agents.
The potential applications of 2-(3-ethyloxetan-3-yl)cyclopropylmethanamine extend beyond traditional small-molecule drug development. Its unique structural features make it an attractive candidate for use as a building block in medicinal chemistry research. Additionally, its stability under various conditions suggests that it could be employed in synthetic transformations as an intermediate or precursor for more complex molecules.
As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact selectively with specific targets. The combination of computational modeling, synthetic chemistry, and biological testing has revolutionized drug discovery over the past few decades. Compounds like 2-(3-ethyloxetan-3-yl)cyclopropylmethanamine exemplify this interdisciplinary approach, highlighting how structural innovation can lead to novel therapeutic opportunities.
In conclusion, the compound with CAS number 2228255-32-9 represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. The presence of both an oxetane ring and a cyclopropyl group makes it a promising candidate for further exploration in drug discovery and molecular biology. As research continues to uncover new applications for this molecule, it is likely that it will play an important role in the development of next-generation therapeutics.
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